molecular formula C10H18O B192245 Lavandulol CAS No. 58461-27-1

Lavandulol

Cat. No. B192245
Key on ui cas rn: 58461-27-1
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126920B2

Procedure details

Tabata has reported the synthesis of 2-isopropylidene-5-methyl-4-hexenyl butyrate in which 2-isopropenyl-5-methyl-4-hexenol as a starting material is subjected to an oxidation reaction with Dess-Martin reagent to form 2-isopropenyl-5-methyl-4-hexenal (lavandulal), the resulting aldehyde is isomerized under an acidic condition through migration of the double bond to form 2-isopropylidene-5-methyl-4-hexenal (another name: fujikonal), and the isomerized aldehyde is reduced and then esterified to form 2-isopropylidene-5-methyl-4-hexenyl butyrate (Appl. Entomol. Zool., 48, 229-232 (2013)).
Name
2-isopropylidene-5-methyl-4-hexenyl butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-isopropenyl-5-methyl-4-hexenal

Identifiers

REACTION_CXSMILES
C([O:6][CH2:7][C:8](=[C:14]([CH3:16])[CH3:15])[CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])(=O)CCC.C(C(CC=C(C)C)CO)(C)=C.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>>[C:14]([CH:8]([CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH:7]=[O:6])([CH3:16])=[CH2:15]

Inputs

Step One
Name
2-isopropylidene-5-methyl-4-hexenyl butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC(CC=C(C)C)=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C(CO)CC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-isopropenyl-5-methyl-4-hexenal
Type
product
Smiles
C(=C)(C)C(C=O)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.